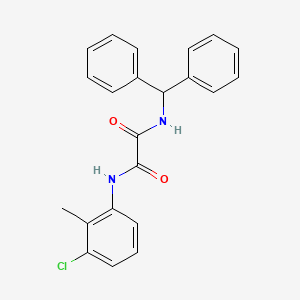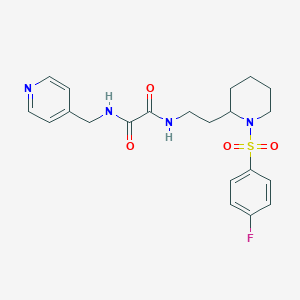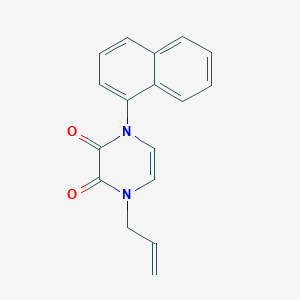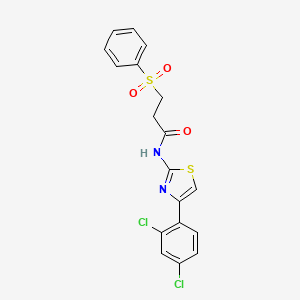
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including the use of chlorosulfonic acid followed by amidation with ammonia gas for sulfonylation, or reactions involving halogenated hydrocarbons and amines to produce target molecules. These processes result in compounds with specific structural features confirmed by techniques such as IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun et al., 2012).
Molecular Structure Analysis
Molecular structure determination often involves X-ray diffraction analysis, which reveals the arrangement of atoms within the compound and how these structures relate to their chemical properties. Compounds with similar structures have been analyzed, showing specific orientations and interactions between different molecular rings, providing insights into the 3D structure of complex molecules (Akkurt et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving the compound can include intramolecular cyclization and reactions with sulfonyl chlorides or sulfonyl azides. These reactions are catalyzed by various agents, leading to the formation of products with different functional groups, demonstrating the compound's versatility in chemical synthesis (Sun et al., 2016).
Applications De Recherche Scientifique
Molecular Structure and Interactions
- Intramolecular Interactions : A study by Gelbrich, Haddow, and Griesser (2011) focused on the molecular structure of a related compound, displaying intramolecular N—H⋯O=S interaction, as well as intermolecular N—H⋯O=C hydrogen bonds. This compound's conformation aligns with theoretical studies, indicating its potential for further exploration in drug design due to the stability and interactions of its molecular structure (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Chemical Properties
Synthesis of Quinazoline Derivatives : Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives, which were evaluated for their diuretic, antihypertensive activity, and anti-diabetic potential in rats. This research indicates the compound's framework is useful for creating derivatives with significant pharmacological activities (Rahman et al., 2014).
Intramolecular Cyclization : Shinohara et al. (1998) achieved the synthesis of 1, 2, 3, 4-tetrahydroisoquinolines (TIQs) with methoxyl groups through intramolecular cyclization, demonstrating the compound's capacity for forming complex molecular structures useful in drug synthesis (Shinohara et al., 1998).
Biological Activity and Pharmacological Potential
Dopamine Agonist Properties : Jacob et al. (1981) explored the dopamine-like ability of a series of homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines, which suggests potential applications in the development of treatments for neurological disorders (Jacob et al., 1981).
Antimicrobial Evaluation : Fadda, El-Mekawy, and AbdelAal (2016) conducted a study on the antimicrobial evaluation of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, indicating the compound's structural framework could lead to the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-27-20-9-6-17(7-10-20)8-11-21(24)22-13-15-28(25,26)23-14-12-18-4-2-3-5-19(18)16-23/h2-7,9-10H,8,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYMOEUKAXCMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

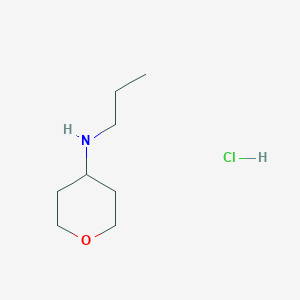

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
